Cas no 77822-13-0 (dimethyl(3-nitropropyl)amine)

Dimethyl(3-nitropropyl)amine is a nitroalkylamine compound characterized by its nitro-functionalized propyl chain bonded to a dimethylamine group. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances electrophilic properties, facilitating nucleophilic substitution or reduction reactions, while the tertiary amine moiety offers potential for further derivatization. Its stability under controlled conditions and compatibility with a range of solvents make it a versatile reagent. Careful handling is advised due to the nitro group’s potential sensitivity to heat and shock. Suitable for controlled laboratory applications requiring nitroalkylamine precursors.
dimethyl(3-nitropropyl)amine structure
dimethyl(3-nitropropyl)amine structure
Product name:dimethyl(3-nitropropyl)amine
CAS No:77822-13-0
MF:C5H12N2O2
MW:132.160981178284
CID:550805
PubChem ID:45087523

dimethyl(3-nitropropyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine,N,N-dimethyl-3-nitro-
    • 1-Nitro-3-(dimethylamino)propane
    • 1-Propanamine,N,N-dimethyl-3-nitro-(9CI)
    • 1-Propanamine, N,N-dimethyl-3-nitro-
    • dimethyl(3-nitropropyl)amine

Computed Properties

  • Exact Mass: 132.08996
  • Monoisotopic Mass: 132.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 87.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.1A^2

Experimental Properties

  • PSA: 46.38

dimethyl(3-nitropropyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1850365-0.5g
dimethyl(3-nitropropyl)amine
77822-13-0
0.5g
$946.0 2023-09-19
Enamine
EN300-1850365-5g
dimethyl(3-nitropropyl)amine
77822-13-0
5g
$2858.0 2023-09-19
Enamine
EN300-1850365-1g
dimethyl(3-nitropropyl)amine
77822-13-0
1g
$986.0 2023-09-19
Enamine
EN300-1850365-10g
dimethyl(3-nitropropyl)amine
77822-13-0
10g
$4236.0 2023-09-19
Enamine
EN300-1850365-0.25g
dimethyl(3-nitropropyl)amine
77822-13-0
0.25g
$906.0 2023-09-19
Enamine
EN300-1850365-2.5g
dimethyl(3-nitropropyl)amine
77822-13-0
2.5g
$1931.0 2023-09-19
Enamine
EN300-1850365-10.0g
dimethyl(3-nitropropyl)amine
77822-13-0
10g
$4236.0 2023-06-01
Enamine
EN300-1850365-0.1g
dimethyl(3-nitropropyl)amine
77822-13-0
0.1g
$867.0 2023-09-19
Enamine
EN300-1850365-0.05g
dimethyl(3-nitropropyl)amine
77822-13-0
0.05g
$827.0 2023-09-19
Enamine
EN300-1850365-5.0g
dimethyl(3-nitropropyl)amine
77822-13-0
5g
$2858.0 2023-06-01

Additional information on dimethyl(3-nitropropyl)amine

Professional Introduction to Dimethyl(3-nitropropyl)amine (CAS No. 77822-13-0)

Dimethyl(3-nitropropyl)amine, with the chemical formula CAS No. 77822-13-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its potential applications in various scientific and industrial domains. The presence of both dimethyl and nitropropyl groups in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.

The compound's molecular structure consists of a propyl chain substituted with a nitro group at the third carbon position, further modified by two methyl groups at the nitrogen atom. This configuration contributes to its versatility in chemical reactions, particularly in the synthesis of more complex molecules. The nitro group, known for its oxidizing properties, plays a crucial role in various organic transformations, while the dimethylamino moiety enhances nucleophilicity, facilitating reactions such as nucleophilic substitution and condensation.

In recent years, Dimethyl(3-nitropropyl)amine has been extensively studied for its role in pharmaceutical development. Researchers have explored its potential as a precursor in the synthesis of bioactive molecules, including intermediates for antiviral and antibacterial agents. The compound's ability to undergo selective functionalization makes it an attractive candidate for constructing intricate molecular frameworks essential for drug design.

One of the most compelling aspects of Dimethyl(3-nitropropyl)amine is its utility in catalytic processes. Studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions that are pivotal in constructing carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals and agrochemicals. The compound's stability under various reaction conditions further enhances its appeal as a catalytic aid.

The application of Dimethyl(3-nitropropyl)amine extends beyond pharmaceuticals into materials science. Its reactivity allows for the development of novel polymers and coatings with enhanced durability and functionality. For instance, researchers have utilized this compound to create polymers with improved thermal stability and mechanical strength, which are crucial for high-performance materials used in aerospace and automotive industries.

Environmental chemistry also benefits from the study of Dimethyl(3-nitropropyl)amine. Understanding its degradation pathways and environmental impact is essential for developing sustainable chemical practices. Recent studies have focused on the biodegradation of this compound under controlled conditions, providing insights into how it interacts with microbial communities. These findings are crucial for formulating environmentally friendly synthetic routes that minimize waste and reduce ecological footprint.

The synthesis of Dimethyl(3-nitropropyl)amine itself is an area of active research. Advances in synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as catalytic hydrogenation and selective nitration have been refined to improve yield and purity. These advancements not only make the compound more accessible but also contribute to cost reduction, making it more viable for industrial applications.

Future research directions for Dimethyl(3-nitropropyl)amine include exploring its role in medicinal chemistry and material science further. The development of new derivatives with tailored properties could lead to breakthroughs in drug discovery and advanced material formulations. Additionally, investigating its behavior under extreme conditions, such as high temperatures or pressures, could unlock new synthetic possibilities and expand its utility range.

In conclusion, Dimethyl(3-nitropropyl)amine (CAS No. 77822-13-0) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical synthesis, catalysis, materials science, and environmental chemistry. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in advancing scientific knowledge and industrial innovation.

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